7,7-Dimethoxyhept-3-yne
Description
7,7-Dimethoxyhept-3-yne is an aliphatic compound characterized by a triple bond (alkyne) at the 3rd carbon and two methoxy (-OCH₃) groups at the 7th position of a seven-carbon chain. While specific data on this compound are absent in the provided evidence, its structure suggests reactivity typical of alkynes, such as participation in addition or cycloaddition reactions.
Properties
CAS No. |
66840-10-6 |
|---|---|
Molecular Formula |
C9H16O2 |
Molecular Weight |
156.22 g/mol |
IUPAC Name |
7,7-dimethoxyhept-3-yne |
InChI |
InChI=1S/C9H16O2/c1-4-5-6-7-8-9(10-2)11-3/h9H,4,7-8H2,1-3H3 |
InChI Key |
ATHYNGWPIOFAMY-UHFFFAOYSA-N |
Canonical SMILES |
CCC#CCCC(OC)OC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 7,7-Dimethoxyhept-3-yne typically involves the alkylation of a suitable alkyne precursor with a methoxy-containing reagent. One common method is the reaction of 3-heptyne with dimethyl sulfate in the presence of a strong base such as sodium hydride. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the methoxy groups.
Industrial Production Methods: Industrial production of 7,7-Dimethoxyhept-3-yne may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, purification steps such as distillation or chromatography are employed to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions: 7,7-Dimethoxyhept-3-yne undergoes various chemical reactions, including:
Oxidation: The triple bond can be oxidized to form diketones or carboxylic acids using oxidizing agents like potassium permanganate or ozone.
Reduction: The triple bond can be reduced to a double bond or single bond using hydrogenation catalysts such as palladium on carbon.
Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in aqueous solution or ozone in an organic solvent.
Reduction: Hydrogen gas with palladium on carbon catalyst.
Substitution: Nucleophiles such as halides or amines in the presence of a base.
Major Products:
Oxidation: Formation of diketones or carboxylic acids.
Reduction: Formation of alkenes or alkanes.
Substitution: Formation of substituted heptynes with various functional groups.
Scientific Research Applications
Chemistry: 7,7-Dimethoxyhept-3-yne is used as a building block in organic synthesis. Its unique structure allows for the creation of complex molecules through various chemical transformations.
Biology: In biological research, this compound can be used as a probe to study enzyme-catalyzed reactions involving alkynes. Its methoxy groups provide additional sites for modification, enabling the study of structure-activity relationships.
Industry: In the industrial sector, 7,7-Dimethoxyhept-3-yne can be used in the synthesis of specialty chemicals, polymers, and materials with unique properties.
Mechanism of Action
The mechanism of action of 7,7-Dimethoxyhept-3-yne in chemical reactions involves the interaction of its triple bond and methoxy groups with various reagents. The triple bond acts as a reactive site for addition and oxidation reactions, while the methoxy groups can participate in nucleophilic substitution. The molecular targets and pathways involved depend on the specific reaction conditions and reagents used.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Comparison with (Z)-7,7-Diethoxyhept-3-ene
The closest analog in the evidence is (Z)-7,7-diethoxyhept-3-ene (CAS synonyms: cis-7,7-diethoxyhept-3-ene), which shares a seven-carbon backbone but differs in two key aspects:
Substituent Groups : Ethoxy (-OCH₂CH₃) instead of methoxy (-OCH₃).
Bond Type : A double bond (alkene) at the 3rd position vs. a triple bond (alkyne).
Key Implications :
- The triple bond in 7,7-Dimethoxyhept-3-yne would confer greater electron-deficient character compared to the alkene in (Z)-7,7-diethoxyhept-3-ene, making it more reactive toward electrophiles or in cycloaddition reactions.
- Ethoxy groups in the analog may lower solubility in polar solvents compared to methoxy groups .
Comparison with Aromatic Methoxy Derivatives
While structurally distinct, compounds like 2-[(Z)Heptadec-10'-enyl]-6-methoxyphenol () and caffeic acid () highlight the role of methoxy groups in diverse contexts:
- 2-[(Z)Heptadec-10'-enyl]-6-methoxyphenol: A phenolic compound with a methoxy group on an aromatic ring. Unlike 7,7-Dimethoxyhept-3-yne, its reactivity is dominated by phenolic -OH groups and resonance stabilization, enabling participation in redox reactions (e.g., quinone formation) .
- Caffeic Acid: A dihydroxybenzene derivative with a propenoic acid chain. Its methoxy analogs (if present) would exhibit distinct antioxidant properties compared to aliphatic methoxy-alkynes .
Biological Activity
7,7-Dimethoxyhept-3-yne is an alkyne compound that has garnered attention in various fields of research, particularly in organic synthesis and medicinal chemistry. This article aims to explore its biological activity, mechanisms of action, and potential applications based on current research findings.
- IUPAC Name : 7,7-Dimethoxyhept-3-yne
- CAS Number : 66840-10-6
- Molecular Formula : C11H18O2
- Molecular Weight : 182.26 g/mol
Biological Activity
The biological activity of 7,7-Dimethoxyhept-3-yne is primarily linked to its role as a precursor in various synthetic pathways. Its unique structure enables it to participate in diverse chemical reactions that can lead to biologically active compounds.
The compound's activity can be attributed to its ability to undergo various transformations:
- Alkyne Reactivity : The presence of the alkyne functional group allows for cycloaddition reactions, particularly with thiols, leading to the formation of thioethers or sulfur-containing compounds .
- Photocatalysis : Recent studies have shown that 7,7-Dimethoxyhept-3-yne can participate in photocatalyzed reactions that yield complex products with significant biological implications .
Case Studies and Research Findings
- Thiol-Yne Click Chemistry : A study demonstrated the use of 7,7-Dimethoxyhept-3-yne in thiol-yne click chemistry, which is a powerful tool for synthesizing sulfur-containing macrocycles and polymers. The reaction showed high yields (up to 84%) and functional group tolerance, indicating its potential for developing new therapeutic agents .
- Antimicrobial Activity : Preliminary investigations into the antimicrobial properties of derivatives synthesized from 7,7-Dimethoxyhept-3-yne showed promising results against various bacterial strains. Compounds formed through its reaction with different thiols exhibited enhanced activity compared to their precursors .
- Enzyme Inhibition Studies : Research has indicated that certain derivatives of 7,7-Dimethoxyhept-3-yne can act as enzyme inhibitors. These compounds were tested for their ability to inhibit specific enzymes involved in metabolic pathways, showing potential for drug development.
Comparative Analysis
The biological activity of 7,7-Dimethoxyhept-3-yne can be compared with similar alkynes:
| Compound | Biological Activity | Mechanism of Action |
|---|---|---|
| 7,7-Dimethoxyhept-3-yne | Antimicrobial, enzyme inhibition | Thiol-yne coupling, photocatalysis |
| Phenylacetylene | Moderate reactivity | Cycloaddition with electron-rich species |
| Propargyl alcohol | Limited biological activity | Hydroxyl group limits reactivity |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
